molecular formula C4H8N2OS B1273527 5-Hydroxy-1,3-diazinane-2-thione CAS No. 55107-70-5

5-Hydroxy-1,3-diazinane-2-thione

Cat. No. B1273527
CAS RN: 55107-70-5
M. Wt: 132.19 g/mol
InChI Key: GBUALRXLRRQXGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 5-Hydroxy-1,3-diazinane-2-thione involves reacting alkyl/aryl/aralkylamines or amino acids with carbon disulfide employing basic aqueous medium . Another synthesis method involves the reaction of α-keto acids with carbodiimides which provides O-acyl urea intermediates .


Chemical Reactions Analysis

Thiazolidinones, such as 5-Hydroxy-1,3-diazinane-2-thione, have been known for their various biological activities . The reaction of alkyl/aryl/aralkylamines or amino acids with carbon disulfide and potassium hydroxide followed by addition of formaldehyde and various primary amines in phosphate buffer medium has been reported .


Physical And Chemical Properties Analysis

5-Hydroxy-1,3-diazinane-2-thione is a biologically important compound with a molecular weight of 132.18 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Pharmaceutical Testing

5-Hydroxy-1,3-diazinane-2-thione is used in pharmaceutical testing . It serves as a high-quality reference standard for accurate results . This compound is crucial in ensuring the efficacy and safety of pharmaceutical products .

Therapeutic Applications

5-Hydroxy-1,3-diazinane-2-thione, also known as 5-HO-DZT, has gained significant attention in the scientific community due to its potential therapeutic applications. While specific therapeutic uses are not mentioned, the compound’s prominence in the scientific community suggests it may have potential in various therapeutic areas.

Heterocyclic Compound Research

As a heterocyclic compound, 5-Hydroxy-1,3-diazinane-2-thione plays a significant role in research related to these types of compounds. Heterocyclic compounds are cyclic compounds that contain at least two different elements as members of its ring . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Environmental Applications

Although specific environmental applications for 5-Hydroxy-1,3-diazinane-2-thione are not mentioned in the search results, it’s worth noting that similar compounds have been used in environmental science. For instance, self-healing injectable hydrogels, which can recover their structural integrity due to the presence of reversible chemical bonds within their structure, have been used in various environmental applications .

Material Science

5-Hydroxy-1,3-diazinane-2-thione could potentially be used in material science, particularly in the development of self-healing materials . Self-healing materials can recover their structural integrity after damage, a property that stems from the presence of reversible chemical bonds within their structure .

Biological Applications

5-Hydroxy-1,3-diazinane-2-thione could potentially have biological applications, particularly in the development of self-healing, injectable chitosan-based hydrogels . These hydrogels possess remarkable properties that find applications in tissue-engineered scaffolds, drug delivery, wound dressings, and cancer treatment .

Future Directions

Thiazolidinones, such as 5-Hydroxy-1,3-diazinane-2-thione, have almost all types of biological activities . This suggests that these compounds could be further optimized as more effective drug agents in the future .

properties

IUPAC Name

5-hydroxy-1,3-diazinane-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2OS/c7-3-1-5-4(8)6-2-3/h3,7H,1-2H2,(H2,5,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUALRXLRRQXGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC(=S)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80393785
Record name 5-Hydroxytetrahydropyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-1,3-diazinane-2-thione

CAS RN

55107-70-5
Record name NSC521574
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521574
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC511368
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511368
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Hydroxytetrahydropyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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